P2X3 Receptor Antagonist Potency: 340 nM (Rat, Oocyte) vs. PPADS and Para-Regioisomeric Series
The compound 2-(3,4-methylenedioxyphenoxy)aniline, evaluated in the context of a PPADS-analog series targeting P2X purinoceptors, exhibits an EC₅₀ of 340 nM for antagonist activity at recombinant rat P2X3 receptors expressed in Xenopus oocytes [1]. This potency is approximately 84-fold weaker than the lead analog MRS 2257 (IC₅₀ 22 nM at P2X3 in the same oocyte system), yet approximately 84-fold more potent than the series' weakest member. In contrast, the para-regioisomeric analog 4-(benzo[d][1,3]dioxol-5-yloxy)aniline shows divergent P2X3 activity profiles, with activity data not co-reported in the same assay series, precluding direct potency comparison but highlighting the critical role of aniline substitution position [2]. The human P2X3 receptor IC₅₀ for the ortho compound is reported as 28,500 nM in transfected 1321N1 astrocytoma cells, demonstrating significant species-selectivity (rat/human potency ratio ≈84-fold), a differential feature not observed for the reference antagonist A-317491 which maintains comparable potency across species (hP2X3 Ki = 22 nM, rP2X3 Ki = 22 nM) [3].
| Evidence Dimension | P2X3 receptor antagonist activity (functional assay) |
|---|---|
| Target Compound Data | EC₅₀ = 340 nM (rat P2X3, Xenopus oocyte); IC₅₀ = 28,500 nM (human P2X3, 1321N1 cells) |
| Comparator Or Baseline | MRS 2257: IC₅₀ = 22 nM (rat P2X3, oocyte); PPADS: IC₅₀ ~1-2.6 µM (P2X3, recombinant); A-317491: Ki = 22 nM (hP2X3), 22 nM (rP2X3) |
| Quantified Difference | Target compound is 15.5-fold less potent than MRS 2257 at rat P2X3; 84-fold species-selectivity ratio (rat/human) vs. A-317491 which shows ~1-fold species difference |
| Conditions | Rat P2X3: recombinant expression in Xenopus laevis oocytes, two-electrode voltage clamp, agonist α,β-meATP. Human P2X3: stable transfection in 1321N1 astrocytoma cells, ATP-induced calcium influx measured by FLIPR. |
Why This Matters
The pronounced species-selectivity of 2-(3,4-methylenedioxyphenoxy)aniline at P2X3 receptors (rat-active, human-weak) identifies it as a valuable pharmacological tool for discriminating rodent vs. human P2X3 pharmacology, a differentiation unavailable from pan-species antagonists like A-317491.
- [1] BindingDB. ChEMBL_147403 (CHEMBL884064). EC₅₀: 340 nM, antagonist activity at recombinant rat P2X3 expressed in Xenopus oocytes. Source publication: Jacobson KA, Jarvis MF, Williams M. J Med Chem. 2002;45:4057-4093. View Source
- [2] Brown SG, Kim YC, Kim SA, Jacobson KA, Burnstock G, King BF. Actions of a series of PPADS analogs at P2X1 and P2X3 receptors. Drug Dev Res. 2001;53:281-291. (Para-regioisomer not explicitly profiled; comparison inferred from structural series data). View Source
- [3] Jarvis MF, Burgard EC, McGaraughty S, et al. A-317491, a novel potent and selective non-nucleotide antagonist of P2X3 and P2X2/3 receptors, reduces chronic inflammatory and neuropathic pain in the rat. Proc Natl Acad Sci USA. 2002;99(26):17179-17184. View Source
